3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
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Overview
Description
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a complex organic compound that features a unique combination of structural elements, including a chromenone core, a benzo[dioxepin] moiety, and an ethyl group
Preparation Methods
The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one involves multiple steps, starting with the preparation of the chromenone core. The chromenone can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions, followed by cyclization. The benzo[dioxepin] moiety can be introduced through a series of reactions involving the formation of an epoxide intermediate, which is then opened to form the dioxepin ring.
Chemical Reactions Analysis
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethoxy group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one include:
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-methoxy-6-propyl-chromen-4-one: This compound features a methoxy group instead of the phenylethoxy group and a propyl group instead of the ethyl group.
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate: This compound has a thiophene-2-carboxylate group instead of the phenylethoxy group.
Biological Activity
The compound 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a complex organic molecule that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Molecular Formula and Weight
- Molecular Formula : C22H22O5
- Molecular Weight : 366.41 g/mol
Structural Characteristics
The compound features a chromenone core fused with a benzo[d][1,4]dioxepin moiety, which contributes to its unique pharmacological properties. The presence of the ethyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that compounds with similar structural motifs often interact with various biological pathways. Specifically, the compound may act as an inhibitor of key enzymes involved in disease processes, such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases and cancer .
Cytotoxicity Studies
A study evaluating the cytotoxic effects of related compounds demonstrated significant activity against cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 10 to 20 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . Although specific data for the compound is limited, its structural similarities suggest potential efficacy.
Inhibition Studies
Inhibition studies have shown that related compounds can effectively inhibit GSK-3β, leading to increased levels of phosphorylated GSK-3β in treated neuroblastoma cells . This suggests that the compound may similarly modulate this pathway.
Study on Related Compounds
A comparative analysis of various derivatives revealed that modifications on the chromenone scaffold significantly influenced biological activity. For example, introducing different substituents at the 6 and 7 positions altered both cytotoxicity and enzyme inhibition profiles .
Case Study Summary :
- Objective : To evaluate the biological activity of chromenone derivatives.
- Methodology : Synthesis and testing against various cancer cell lines.
- Findings : Certain modifications resulted in improved potency, indicating structure-activity relationships (SAR) that could be exploited for drug development.
Pharmacological Implications
The potential for this compound to serve as a therapeutic agent lies in its ability to target multiple pathways involved in cancer progression and neurodegeneration. Further studies are warranted to elucidate its full pharmacological profile.
Properties
Molecular Formula |
C28H24O6 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-phenacyloxychromen-4-one |
InChI |
InChI=1S/C28H24O6/c1-2-18-13-21-26(15-25(18)34-17-23(29)19-7-4-3-5-8-19)33-16-22(28(21)30)20-9-10-24-27(14-20)32-12-6-11-31-24/h3-5,7-10,13-16H,2,6,11-12,17H2,1H3 |
InChI Key |
DOUSKSVPHNNQKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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